molecular formula C3H6FO2P B14338290 2-Fluoro-1,3,2-dioxaphosphinane CAS No. 103676-06-8

2-Fluoro-1,3,2-dioxaphosphinane

Cat. No.: B14338290
CAS No.: 103676-06-8
M. Wt: 124.05 g/mol
InChI Key: WSEFVIDYGRQYFA-UHFFFAOYSA-N
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Description

2-Fluoro-1,3,2-dioxaphosphinane is a heterocyclic compound with the molecular formula C₃H₆FO₂P. It is characterized by a six-membered ring containing oxygen, phosphorus, and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-1,3,2-dioxaphosphinane typically involves the reaction of polyfluoroalkyl dichlorophosphates with 1,2- or 1,3-alkanediols in a pyridine-diethyl ether system. This reaction yields 2-polyfluoroalkoxy-1,3,2-dioxaphospholane oxides or 2-polyfluoroalkoxy-1,3,2-dioxaphosphorinane oxides . Another method involves the reaction of methyl dichlorophosphate with 1,2- and 1,3-alkanediols under similar conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Scientific Research Applications

2-Fluoro-1,3,2-dioxaphosphinane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,3,2-dioxaphosphinane involves electron delocalization and hyperconjugation interactions. The stabilization energy associated with electron delocalization is higher in the axial conformation compared to the equatorial conformation . This electron transfer plays a crucial role in the compound’s reactivity and stability.

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-1,3,2-dioxaphosphinane is unique due to the presence of a fluorine atom, which significantly influences its electronic properties and reactivity. The fluorine atom enhances the compound’s stability and makes it a valuable model for studying stereoelectronic effects in heterocyclic systems .

Properties

CAS No.

103676-06-8

Molecular Formula

C3H6FO2P

Molecular Weight

124.05 g/mol

IUPAC Name

2-fluoro-1,3,2-dioxaphosphinane

InChI

InChI=1S/C3H6FO2P/c4-7-5-2-1-3-6-7/h1-3H2

InChI Key

WSEFVIDYGRQYFA-UHFFFAOYSA-N

Canonical SMILES

C1COP(OC1)F

Origin of Product

United States

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